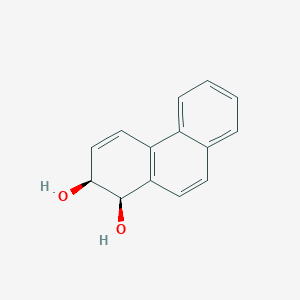

(1R,2S)-1,2-dihydrophenanthrene-1,2-diol

Description

Structure

2D Structure

Properties

Molecular Formula |

C14H12O2 |

|---|---|

Molecular Weight |

212.24 g/mol |

IUPAC Name |

(1R,2S)-1,2-dihydrophenanthrene-1,2-diol |

InChI |

InChI=1S/C14H12O2/c15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16/h1-8,13-16H/t13-,14+/m0/s1 |

InChI Key |

FZOALBNXOKAOEW-UONOGXRCSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C[C@@H]([C@@H]3O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC(C3O)O |

Origin of Product |

United States |

Foundational & Exploratory

Structural Analysis of (1R,2S)-1,2-Dihydrophenanthrene-1,2-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,2S)-1,2-Dihydrophenanthrene-1,2-diol is a key metabolite in the biotransformation of phenanthrene, a polycyclic aromatic hydrocarbon (PAH). Understanding its structural properties is crucial for elucidating the mechanisms of PAH-induced toxicity and carcinogenesis, as well as for the development of potential bioremediation strategies. This technical guide provides a comprehensive overview of the structural analysis of this compound, including its stereochemical features, and discusses the experimental methodologies for its characterization. Due to the limited availability of direct experimental data for this specific meso isomer, this guide also incorporates information from closely related phenanthrene dihydrodiols and theoretical considerations to present a complete picture.

Introduction

Phenanthrene is a ubiquitous environmental pollutant originating from both natural and anthropogenic sources. Its metabolism in biological systems proceeds through various oxidative pathways, leading to the formation of several metabolites, including dihydrodiols. These dihydrodiols are of significant interest as they are often precursors to highly reactive diol epoxides, which can form adducts with DNA, leading to mutations and potentially cancer.

The stereochemistry of these dihydrodiols plays a critical role in their biological activity. This compound is a meso compound, possessing a plane of symmetry, which distinguishes it from its chiral trans-diastereomers, (1R,2R)- and (1S,2S)-1,2-dihydrophenanthrene-1,2-diol. This structural difference influences its enzymatic processing and subsequent toxicological effects.

Stereochemistry and Structural Features

The (1R,2S) configuration of the hydroxyl groups at the C1 and C2 positions of the dihydrophenanthrene backbone results in a cis-diol. The key structural features are summarized in the table below.

| Property | Description |

| Chemical Formula | C₁₄H₁₂O₂ |

| Molecular Weight | 212.25 g/mol |

| Stereochemistry | (1R,2S) - meso |

| Synonyms | cis-1,2-Dihydroxy-1,2-dihydrophenanthrene |

| Chirality | Achiral |

Metabolic Formation

The formation of this compound is a result of the enzymatic oxidation of phenanthrene. This process is typically initiated by cytochrome P450 monooxygenases, which introduce an epoxide across the 1,2-double bond. Subsequent hydrolysis of this epoxide by epoxide hydrolase can lead to the formation of the cis-diol, although the formation of trans-diols is often the major pathway in many organisms.

The diagram below illustrates the general metabolic pathway leading to the formation of phenanthrene dihydrodiols.

Caption: Metabolic activation of phenanthrene to dihydrodiols.

Experimental Protocols for Structural Analysis

Synthesis and Isolation

The synthesis of cis-dihydrodiols can be challenging due to the thermodynamic preference for the trans-isomers. Enzymatic synthesis using specific dioxygenases or stereoselective chemical synthesis are potential routes.

Workflow for Synthesis and Purification:

Caption: General workflow for the synthesis and purification.

Protocol: Enzymatic Synthesis

-

Culture Preparation: Grow a culture of a suitable microorganism (e.g., recombinant Escherichia coli expressing a naphthalene dioxygenase system) in a nutrient-rich medium.

-

Induction: Induce the expression of the dioxygenase enzymes.

-

Substrate Addition: Add phenanthrene (dissolved in a minimal amount of a water-miscible solvent) to the culture.

-

Incubation: Incubate the culture for a specified period to allow for the biotransformation to occur.

-

Extraction: Centrifuge the culture to separate the cells from the supernatant. Extract the supernatant with an organic solvent such as ethyl acetate.

-

Purification: Concentrate the organic extract and purify the dihydrodiols using high-performance liquid chromatography (HPLC), potentially with a chiral stationary phase to separate diastereomers and enantiomers.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the structure and stereochemistry of organic molecules. While specific experimental NMR data for this compound is scarce, the expected chemical shifts and coupling constants can be predicted based on data from analogous compounds.

Table of Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | ~ 4.5 - 4.8 | d | ~ 4-6 |

| H-2 | ~ 4.5 - 4.8 | d | ~ 4-6 |

| H-3 | ~ 6.0 - 6.2 | d | ~ 9-10 |

| H-4 | ~ 6.5 - 6.7 | d | ~ 9-10 |

| Aromatic Protons | ~ 7.2 - 8.0 | m | - |

| OH Protons | Variable | br s | - |

Note: These are predicted values and may vary depending on the solvent and experimental conditions. The key diagnostic feature for the cis-stereochemistry would be the coupling constant between H-1 and H-2, which is expected to be smaller than that of the corresponding trans-isomer.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry (if chiral). Obtaining suitable crystals of the meso-diol would be a critical step.

Protocol: X-ray Crystallography

-

Crystallization: Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., acetone, methanol, or ethyl acetate/hexane). Allow the solvent to evaporate slowly to promote crystal growth.

-

Crystal Mounting: Mount a single, well-formed crystal on a goniometer head.

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.

Conclusion and Future Directions

The structural analysis of this compound is essential for a complete understanding of phenanthrene metabolism and toxicity. While direct experimental data for this specific meso-isomer is limited, established analytical techniques such as NMR spectroscopy and X-ray crystallography, combined with enzymatic and chemical synthesis methods, provide a clear path forward for its comprehensive characterization. Future research should focus on the targeted synthesis and isolation of this compound to obtain definitive spectroscopic and crystallographic data. This will enable a more precise evaluation of its biological activities and its role in the broader context of PAH toxicology and environmental science.

The Stereochemical Landscape of Phenanthrene Dihydrodiols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenanthrene, a simple polycyclic aromatic hydrocarbon (PAH) with a bay region, serves as a prototypical molecule for studying the metabolic activation and detoxification of more complex and carcinogenic PAHs. A critical step in its metabolism is the formation of dihydrodiols, chiral intermediates that can be further metabolized to highly reactive and mutagenic diol epoxides. The stereochemistry of these dihydrodiols—specifically their absolute configuration—is a crucial determinant of their biological activity and ultimate toxicological fate. This technical guide provides an in-depth exploration of the stereochemistry of phenanthrene dihydrodiols, summarizing key quantitative data, detailing experimental protocols for their analysis, and illustrating the metabolic and experimental workflows.

Metabolic Formation and Stereoselectivity

The biotransformation of phenanthrene to its dihydrodiol metabolites is primarily catalyzed by cytochrome P450 (CYP) enzymes, followed by the action of epoxide hydrolase (EH). This enzymatic cascade introduces two hydroxyl groups into the aromatic system, creating chiral centers. The regioselectivity (the position of hydroxylation) and stereoselectivity (the spatial orientation of the hydroxyl groups) of this process are highly dependent on the specific enzymes involved, which vary between different organisms and tissues.

Phenanthrene can be metabolized at three different positions to form trans-dihydrodiols: the 1,2-, 3,4-, and 9,10- (K-region) positions. The enzymatic process is often highly stereoselective, leading to the preferential formation of one enantiomer over the other.

Data Presentation: Enantiomeric Composition of Phenanthrene Dihydrodiols

The following tables summarize the quantitative data on the enantiomeric composition of trans-dihydrodiols of phenanthrene produced by various biological systems. The enantiomeric excess (e.e.) is a measure of the purity of the major enantiomer.

Table 1: Enantiomeric Composition of Phenanthrene trans-Dihydrodiols from Fungal Metabolism

| Fungus Species | Dihydrodiol Isomer | Major Enantiomer (Absolute Configuration) | Enantiomeric Ratio (R:S or S:R) | Enantiomeric Excess (e.e.) |

| Cunninghamella elegans | trans-1,2-dihydrodiol | (-)-(1S,2S) | Variable mixture of 1R,2R and 1S,2S | Not consistently high |

| trans-3,4-dihydrodiol | (-)-(3S,4S) | Predominantly S,S | High | |

| trans-9,10-dihydrodiol | (+)-(9R,10R) | Predominantly R,R | High | |

| Phanerochaete chrysosporium | trans-3,4-dihydrodiol | (+)-(3R,4R) | Optically pure 3R,4R | >99% |

| trans-9,10-dihydrodiol | (-)-(9S,10S) | Predominantly S,S | High | |

| Syncephalastrum racemosum | trans-3,4-dihydrodiol | (+)-(3R,4R) | 68:32 (3R,4R:3S,4S) | 36% |

| trans-9,10-dihydrodiol | (+)-(9R,10R) | Predominantly R,R | High | |

| Pleurotus ostreatus | trans-9,10-dihydrodiol | (+)-(9R,10R) | Predominantly R,R | Not specified |

Table 2: Enantiomeric Composition of Benzo[c]phenanthrene trans-3,4-dihydrodiol from Rat Liver Microsomes

Note: Data for the closely related benzo[c]phenanthrene is provided as a well-studied example of mammalian metabolism, illustrating the influence of enzyme induction.

| Microsomal Treatment | Major Enantiomer (Absolute Configuration) | Percentage of (3R,4R) Enantiomer | Enantiomeric Excess (e.e.) of (3R,4R) |

| Untreated (Control) | (+)-(3R,4R) | 29-30% | -40% to -42% (i.e., excess of 3S,4S) |

| Phenobarbital (PB)-treated | (+)-(3R,4R) | 46-54% | -8% to 8% |

| 3-Methylcholanthrene (MC)-treated | (+)-(3R,4R) | 94-100% | 88% to 100% |

| Polychlorinated Biphenyls (PCB)-treated | (+)-(3R,4R) | 90-99% | 80% to 98% |

Experimental Protocols

The determination of the stereochemistry of phenanthrene dihydrodiols involves a multi-step process encompassing their production, purification, and stereochemical analysis.

Metabolism of Phenanthrene in Biological Systems

a) Fungal Metabolism (Example: Cunninghamella elegans)

-

Culture Preparation: Cunninghamella elegans is grown in a suitable liquid medium (e.g., potato dextrose broth) in shake flasks.

-

Substrate Addition: A solution of phenanthrene in a water-miscible solvent (e.g., dimethylformamide) is added to the fungal cultures.

-

Incubation: The cultures are incubated for a specified period (e.g., 72 hours) at a controlled temperature (e.g., 28°C) with shaking.

-

Extraction: The culture medium and mycelia are separated, and the metabolites are extracted from the culture filtrate using an organic solvent such as ethyl acetate.

b) Mammalian Metabolism (Example: Rat Liver Microsomes)

-

Microsome Preparation: Liver microsomes are prepared from untreated or inducer-treated (e.g., phenobarbital, 3-methylcholanthrene) rats by differential centrifugation.

-

Incubation Mixture: A typical incubation mixture contains:

-

Phosphate buffer (pH 7.4)

-

Rat liver microsomes

-

An NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phenanthrene (dissolved in a suitable solvent like acetone)

-

-

Incubation: The reaction is initiated by adding the substrate and incubated at 37°C for a defined time (e.g., 30 minutes).

-

Extraction: The reaction is quenched with a cold organic solvent (e.g., acetone or ethyl acetate), and the metabolites are extracted.

Purification and Separation of Dihydrodiols

-

High-Performance Liquid Chromatography (HPLC): The extracted metabolites are separated and purified using reversed-phase HPLC.

-

Column: A C18 column is commonly used.

-

Mobile Phase: A gradient of methanol or acetonitrile in water is typically employed.

-

Detection: UV detection at a wavelength where phenanthrene derivatives absorb strongly (e.g., 254 nm).

-

-

Enantiomeric Resolution by Chiral HPLC:

-

Column: A chiral stationary phase (CSP) column, such as a Pirkle-type column or a polysaccharide-based column (e.g., Chiralcel OD-H), is used to separate the enantiomers of the purified dihydrodiols.

-

Mobile Phase: Typically a non-polar mobile phase like hexane with a polar modifier such as ethanol or isopropanol.

-

Determination of Absolute Configuration

-

Circular Dichroism (CD) Spectroscopy: The absolute configuration of the separated enantiomers is determined by comparing their CD spectra with those of standards of known absolute configuration.[1] The sign of the Cotton effects at specific wavelengths is characteristic of a particular stereoisomer.[2]

-

Exciton Chirality Method: This is a powerful CD-based technique where the dihydrodiols are derivatized with a chromophore. The sign of the resulting split Cotton effect in the CD spectrum of the derivative can be directly related to the absolute configuration of the vicinal diol.

Mandatory Visualizations

Metabolic Pathway of Phenanthrene

Caption: Metabolic activation of phenanthrene to dihydrodiols and diol epoxides.

Experimental Workflow for Stereochemical Analysis

Caption: Experimental workflow for the stereochemical analysis of phenanthrene dihydrodiols.

Biological Significance of Stereochemistry

The stereochemistry of phenanthrene dihydrodiols is of paramount importance in toxicology and drug development. Dihydrodiols are considered proximate carcinogens because they can be further oxidized by CYP enzymes to form highly reactive diol epoxides. These diol epoxides can covalently bind to cellular macromolecules like DNA, forming adducts that can lead to mutations and initiate cancer.

The biological activity of the diol epoxides is highly dependent on their stereochemistry, which is in turn determined by the stereochemistry of the precursor dihydrodiol. For many PAHs, the diol epoxide with the R,S,S,R absolute configuration, where the epoxide oxygen is trans to the benzylic hydroxyl group, is the most tumorigenic. The formation of this particularly potent stereoisomer is favored from the dihydrodiol with the R,R configuration. Therefore, understanding the factors that control the stereoselective formation of the (R,R)-dihydrodiol is crucial for assessing the carcinogenic potential of phenanthrene and related compounds.

Conclusion

The stereochemistry of phenanthrene dihydrodiols is a complex and critical aspect of its metabolism and biological activity. The enantiomeric composition of these metabolites varies significantly depending on the biological system, reflecting the diverse regio- and stereoselectivity of the metabolizing enzymes. The detailed experimental protocols outlined in this guide provide a framework for the accurate determination of the stereochemistry of these important intermediates. For researchers in toxicology and drug development, a thorough understanding of the principles and techniques described herein is essential for evaluating the risks associated with PAH exposure and for the rational design of safer chemicals and pharmaceuticals.

References

Unveiling the Biological Activities of (1R,2S)-1,2-Dihydrophenanthrene-1,2-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activities of (1R,2S)-1,2-dihydrophenanthrene-1,2-diol, a key metabolite of the polycyclic aromatic hydrocarbon (PAH) phenanthrene. While phenanthrene itself is generally considered non-carcinogenic, its metabolic activation into reactive intermediates, such as diol epoxides, is of significant toxicological concern.[1] This document details the metabolic pathways, cytotoxic and mutagenic effects, and the molecular mechanisms underlying the activity of this specific stereoisomer, presenting quantitative data, experimental methodologies, and visual representations of the involved biological processes.

Metabolic Activation and Formation of Reactive Intermediates

Phenanthrene, a three-ring PAH, serves as a model compound for studying the metabolism of more complex and carcinogenic PAHs due to its possession of both a "bay-region" and a "K-region".[2] The metabolism of phenanthrene is initiated by cytochrome P450 (CYP) enzymes, leading to the formation of various phenols and dihydrodiols.[3][4] Specifically, this compound is formed through the action of CYP enzymes and subsequent hydration by epoxide hydrolase.[5] This diol is a precursor to the ultimate carcinogenic metabolite, a bay-region diol epoxide, which can covalently bind to DNA, forming adducts that can initiate mutagenesis and carcinogenesis.[6][7][8]

The metabolic conversion of phenanthrene to its reactive diol epoxide is a critical step in its bioactivation. Several CYP isoforms, including CYP1A1, CYP1A2, and CYP1B1, are involved in this process, with their expression and activity influencing the rate of metabolism.[9]

Caption: Metabolic activation of phenanthrene to its ultimate carcinogenic metabolite.

Cytotoxicity and Mutagenicity

The formation of DNA adducts by the diol epoxide of this compound is the primary mechanism of its genotoxicity. These adducts can distort the DNA helix, leading to errors during DNA replication and transcription, which can result in mutations.[10] The mutagenic potential of phenanthrene metabolites has been evaluated in various systems, including bacterial reverse mutation assays (Ames test) and in mammalian cells.[11]

Quantitative Toxicological Data

| Compound | Assay | Organism/Cell Line | Endpoint | Result | Reference |

| (-)-anti-Phenanthrene-3,4-diol-1,2-epoxide | Mutagenicity | Salmonella typhimurium TA100 | Revertants/nmol | ~1,500 | [11] |

| (+)-anti-Phenanthrene-3,4-diol-1,2-epoxide | Mutagenicity | Salmonella typhimurium TA100 | Revertants/nmol | ~500 | [11] |

| (-)-anti-Phenanthrene-3,4-diol-1,2-epoxide | Cytotoxicity | Chinese Hamster V79 cells | Relative Survival | Concentration-dependent decrease | [11] |

| (+)-anti-Phenanthrene-3,4-diol-1,2-epoxide | Cytotoxicity | Chinese Hamster V79 cells | Relative Survival | Concentration-dependent decrease | [11] |

Signaling Pathways Activated by DNA Damage

The presence of bulky DNA adducts formed by phenanthrene diol epoxides triggers cellular stress responses, primarily the DNA damage response (DDR) pathway.[6] This can lead to cell cycle arrest, allowing time for DNA repair, or if the damage is too extensive, the induction of apoptosis (programmed cell death).[11] Key proteins in this pathway include the tumor suppressor p53 and kinases such as ATM and ATR.[6]

Caption: Signaling cascade initiated by DNA adducts leading to cellular responses.

Experimental Protocols

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Protocol:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or its metabolites for a specified duration (e.g., 24, 48, or 72 hours).

-

Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

The MTT is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals.

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[2][12]

Caption: Workflow for the MTT cell viability assay.

Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.

Protocol:

-

Use histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) that have mutations in the histidine synthesis operon.

-

Prepare a mixture containing the bacterial strain, the test compound at various concentrations, and a small amount of histidine.

-

For detecting mutagens that require metabolic activation, a liver extract (S9 fraction) is included in the mixture.

-

Pour the mixture onto a minimal glucose agar plate that lacks histidine.

-

Incubate the plates at 37°C for 48-72 hours.

-

Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies.

-

The number of revertant colonies is counted, and a dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.[13][14]

Conclusion

This compound is a critical intermediate in the metabolic activation of phenanthrene. Its conversion to a bay-region diol epoxide leads to the formation of DNA adducts, which are key initiating events in chemical carcinogenesis. Understanding the metabolic pathways, the resulting genotoxicity, and the cellular responses to the DNA damage is crucial for assessing the risk associated with phenanthrene exposure and for the development of potential chemopreventive strategies. The experimental protocols and data presented in this guide provide a foundational resource for researchers and professionals in the fields of toxicology and drug development.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Colorimetric assays for quantitative analysis and screening of epoxide hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exposure to polycyclic aromatic hydrocarbons: bulky DNA adducts and cellular responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of phenanthrene diol epoxide mercapturic acid detoxification products in human urine: relevance to molecular epidemiology studies of glutathione S-transferase polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Metabolic activation of phenanthrene by human and mouse cytochromes P450 and pharmacokinetics in CYP1A2 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Repair of DNA lesions induced by polycyclic aromatic hydrocarbons in human cell-free extracts: involvement of two excision repair mechanisms in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. broadpharm.com [broadpharm.com]

- 13. acmeresearchlabs.in [acmeresearchlabs.in]

- 14. Ames test - Wikipedia [en.wikipedia.org]

Synthesis of (1R,2S)-1,2-Dihydrophenanthrene-1,2-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis pathway for (1R,2S)-1,2-dihydrophenanthrene-1,2-diol, a chiral cis-dihydrodiol with significant applications as a versatile starting material in asymmetric synthesis. The primary and most effective route to this molecule is through the stereoselective biotranformation of phenanthrene using bacterial dioxygenase enzyme systems. This document details the enzymatic pathway, provides experimental protocols derived from established research, summarizes quantitative data, and outlines the necessary analytical techniques for product verification.

Introduction: The Enzymatic Approach

The synthesis of the specific enantiomer this compound is achieved through the action of phenanthrene dioxygenase (Phd), a multi-component enzyme system found in various phenanthrene-degrading bacteria. This enzyme catalyzes the cis-dihydroxylation of the phenanthrene ring at the 1 and 2 positions. The process is highly stereospecific, yielding the cis-(1R,2S)-diol as the major product.

The phenanthrene dioxygenase system typically consists of four protein components encoded by the phdABCD gene cluster:

-

PhdA and PhdB: These form the terminal oxygenase component, a heterotetramer (α2β2) containing a Rieske [2Fe-2S] cluster and a mononuclear non-heme iron center where the catalysis occurs.

-

PhdC: A ferredoxin that acts as an electron shuttle.

-

PhdD: A ferredoxin reductase that transfers electrons from a primary electron donor (NADH) to the ferredoxin.

The overall reaction involves the transfer of two electrons from NADH to the terminal oxygenase, which then activates molecular oxygen and incorporates both oxygen atoms into the phenanthrene substrate. To produce and accumulate the desired dihydrodiol, it is common to use either a mutant bacterial strain where the subsequent metabolic pathway is blocked (lacking the cis-diol dehydrogenase enzyme) or a recombinant host organism, such as Escherichia coli or Streptomyces lividans, that expresses only the phenanthrene dioxygenase genes.

Synthesis Pathways and Methodologies

The production of this compound is predominantly achieved through whole-cell biotransformation. Below are detailed experimental protocols for two common approaches: using a wild-type phenanthrene-degrading bacterium and using a recombinant E. coli strain.

Biotransformation Using Recombinant Escherichia coli

This method utilizes an E. coli strain engineered to express the phenanthrene dioxygenase (phdABCD) genes from a phenanthrene-degrading organism, such as Nocardioides sp. strain KP7. This approach is often preferred due to the high levels of enzyme expression and the absence of downstream enzymes that would further metabolize the desired product.

Experimental Protocol:

-

Inoculum Preparation: A single colony of recombinant E. coli BL21(DE3) carrying the phdABCD expression plasmid is used to inoculate 50 mL of Luria-Bertani (LB) medium containing a suitable antibiotic (e.g., 100 µg/mL ampicillin). The culture is grown overnight at 37°C with shaking at 200 rpm.

-

Culture Growth and Induction: The overnight culture is used to inoculate 1 L of M9 minimal medium supplemented with 0.4% glucose and the appropriate antibiotic. The culture is grown at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. At this point, the expression of the dioxygenase is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated for an additional 4-6 hours at a lower temperature (e.g., 25-30°C) to ensure proper protein folding.

-

Biotransformation:

-

The induced cells are harvested by centrifugation (5,000 x g, 15 min, 4°C), washed with fresh M9 medium, and resuspended in the same medium to an OD600 of 1.0-2.0.

-

Phenanthrene, dissolved in a water-miscible organic solvent like N,N-dimethylformamide (DMF) to create a stock solution (e.g., 50 mM), is added to the cell suspension to a final concentration of 200 µM to 2 mM.[1][2] The use of a solvent is necessary due to the low aqueous solubility of phenanthrene.

-

The reaction is carried out in sealed vials with sufficient headspace for oxygenation, with shaking at 25-30°C for 6 to 32 hours.[1][2] The progress of the reaction can be monitored by periodically taking samples and analyzing them by HPLC.

-

-

Extraction and Purification:

-

After the reaction, the entire culture is centrifuged to remove the bacterial cells.

-

The supernatant, containing the cis-dihydrodiol, is extracted three times with an equal volume of ethyl acetate.

-

The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate. Further purification can be achieved by reverse-phase high-performance liquid chromatography (HPLC).[3]

-

Chemoenzymatic Synthesis Approaches

While the primary route to this compound is enzymatic, chemoenzymatic methods are prevalent for the synthesis of related compounds, particularly trans-diols, starting from the biologically produced cis-diols. These methods highlight the utility of the enzymatically generated chiral synthon. For instance, a multi-step chemical process involving a regioselective Mitsunobu inversion can convert the cis-diol into the corresponding trans-diol. However, for the direct synthesis of the target cis-diol, the biotranformation approach remains the most efficient and stereoselective method.

Quantitative Data Presentation

The yield and efficiency of the biotransformation can vary significantly depending on the microbial system, culture conditions, and substrate concentration. The following table summarizes representative quantitative data from the literature.

| Microbial System | Substrate Conc. | Time (h) | Conversion Rate | Product Conc. | Enantiomeric Excess (ee) | Reference |

| Recombinant S. lividans (phdABCD from Nocardioides sp. KP7) | 200 µM | 6 | ~100% | ~200 µM | >99% for cis-diol | [1][2] |

| Recombinant S. lividans (phdABCD from Nocardioides sp. KP7) | 2 mM | 32 | ~100% | ~2 mM | >99% for cis-diol | [1][2] |

| Recombinant E. coli (phdABCD from Nocardioides sp. KP7) | 200 µM | 24 | ~100% | ~200 µM | Not specified | [4] |

Note: The enantiomeric excess for the specific (1R,2S) isomer is often reported to be very high (>99%) in bacterial dioxygenase reactions, although not all studies explicitly confirm this for the 1,2-diol of phenanthrene.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Enzymatic synthesis of this compound.

Caption: Experimental workflow for the biotransformation process.

Analytical Characterization

The identification and characterization of the synthesized this compound require several analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): A C18 reverse-phase column is typically used with a mobile phase consisting of a gradient of methanol and water. The dihydrodiol product is more polar than the phenanthrene substrate and will therefore have a shorter retention time.

-

Chiral HPLC: To determine the enantiomeric excess, a chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD) is necessary. This allows for the separation and quantification of the (1R,2S) and (1S,2R) enantiomers.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The purified dihydrodiol is often derivatized (e.g., by silylation) to increase its volatility before analysis. The mass spectrum will show a characteristic molecular ion peak and fragmentation pattern that can confirm the identity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the purified product. The cis relationship of the hydroxyl groups can be confirmed by the coupling constants of the protons at the C1 and C2 positions.

Conclusion

The synthesis of this compound is most effectively and stereoselectively achieved through the use of bacterial phenanthrene dioxygenases, either in wild-type organisms or, more commonly, in recombinant hosts like E. coli. This biocatalytic approach provides a powerful tool for generating valuable chiral building blocks for the synthesis of more complex molecules in drug discovery and development. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to produce and utilize this important chiral synthon.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Biotransformation of phenanthrene and 1-methoxynaphthalene with Streptomyces lividans cells expressing a marine bacterial phenanthrene dioxygenase gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purification and Characterization of an Arene cis-Dihydrodiol Dehydrogenase Endowed with Broad Substrate Specificity toward Polycyclic Aromatic Hydrocarbon Dihydrodiols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Phenanthrene Dioxygenase from Nocardioides sp. Strain KP7: Expression in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Microbial Metabolism of Phenanthrene to Dihydrodiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial metabolism of phenanthrene, with a specific focus on the initial enzymatic oxidation leading to the formation of dihydrodiols. Phenanthrene, a three-ring polycyclic aromatic hydrocarbon (PAH), serves as a model compound for understanding the biodegradation of more complex and carcinogenic PAHs. The initial hydroxylation of the phenanthrene ring to form dihydrodiols is a critical step in its detoxification and subsequent mineralization by a wide range of microorganisms. This document details the distinct metabolic pathways employed by bacteria and fungi, presents quantitative data on these processes, provides detailed experimental protocols for studying this metabolism, and includes visualizations of the key pathways and workflows.

Introduction to Microbial Phenanthrene Metabolism

Microorganisms have evolved diverse enzymatic strategies to utilize phenanthrene as a source of carbon and energy or to detoxify it through co-metabolism. The initial attack on the aromatic ring system involves the introduction of two hydroxyl groups, resulting in the formation of a dihydrodiol. The nature of this initial enzymatic reaction differs fundamentally between bacteria and fungi, leading to stereochemically distinct dihydrodiol products.

Bacterial Metabolism: Bacteria typically employ a dioxygenase system to incorporate both atoms of molecular oxygen into the phenanthrene molecule, forming a cis-dihydrodiol. This reaction is a key feature of aerobic bacterial degradation of aromatic compounds.

Fungal Metabolism: In contrast, fungi generally utilize a cytochrome P450 monooxygenase system, which incorporates a single atom from molecular oxygen to form an epoxide. This epoxide is then hydrolyzed by an epoxide hydrolase to yield a trans-dihydrodiol.[1] This pathway is analogous to the metabolic activation of PAHs in mammals.

Metabolic Pathways

The initial oxidation of phenanthrene can occur at different positions on the aromatic rings, primarily at the 1,2-, 3,4-, and 9,10- positions. The regioselectivity of the initial enzymatic attack is dependent on the specific microbial species and its enzymatic machinery.

Bacterial Dioxygenase Pathway

In bacteria, the degradation of phenanthrene is initiated by a multi-component enzyme system, phenanthrene dioxygenase. This enzyme catalyzes the stereospecific addition of molecular oxygen to the 3,4- carbons of phenanthrene to produce cis-3,4-dihydroxy-3,4-dihydrophenanthrene.[2] This cis-dihydrodiol is then further metabolized through a series of enzymatic reactions, leading to ring cleavage and eventual entry into central metabolic pathways. The subsequent degradation of the cis-dihydrodiol often proceeds via 1-hydroxy-2-naphthoic acid.[3]

Fungal Monooxygenase Pathway

Fungi, particularly white-rot fungi, metabolize phenanthrene through a pathway initiated by a cytochrome P450 monooxygenase. This enzyme epoxidizes the phenanthrene ring, typically at the 9,10- ("K-region") or other positions, to form a phenanthrene oxide.[4] This highly reactive epoxide is then detoxified by an epoxide hydrolase, which catalyzes the addition of water to form a trans-dihydrodiol.[4] For example, Pleurotus ostreatus metabolizes phenanthrene to trans-9,10-dihydroxy-9,10-dihydrophenanthrene.[4] The stereochemistry of the resulting trans-dihydrodiol can vary between different fungal species.[5]

Quantitative Data on Phenanthrene Metabolism

The efficiency of phenanthrene degradation and the production of dihydrodiol metabolites vary significantly among different microbial species and are influenced by environmental conditions. The following tables summarize key quantitative data from various studies.

Table 1: Bacterial Degradation of Phenanthrene

| Bacterial Strain | Initial Phenanthrene Conc. (mg/L) | Degradation (%) | Time (days) | Key Dihydrodiol Metabolite | Reference |

| Pseudomonas fluorescens AH-40 | 150 | 97 | 15 | Not specified | [1] |

| Pseudomonas sp. SL-6 | 100 | >50 | 1 | 3,4-dihydroxynaphthalene | [3] |

| Arthrobacter sulphureus RKJ4 | 100 | 30.1 (as ¹⁴CO₂) | 0.75 | Not specified | [6] |

| Acidovorax delafieldii P4-1 | 100 | 35.6 (as ¹⁴CO₂) | 0.75 | Not specified | [6] |

Table 2: Fungal Metabolism of Phenanthrene

| Fungal Strain | Initial Phenanthrene Conc. (mg/L) | Metabolism (%) | Time (days) | Major Dihydrodiol Metabolite(s) | Dihydrodiol Yield (%) | Reference |

| Pleurotus ostreatus | Not specified | 94 | 11 | trans-9,10-dihydrodiol | Not specified | [4] |

| Cunninghamella elegans | Not specified | Not specified | Not specified | trans-1,2-dihydrodiol, trans-9,10-dihydrodiol | Variable | [5] |

| Phanerochaete chrysosporium | Not specified | Not specified | Not specified | trans-3,4-dihydrodiol, trans-9,10-dihydrodiol | Not specified | [5] |

| Syncephalastrum racemosum | Not specified | Not specified | Not specified | trans-3,4-dihydrodiol, trans-9,10-dihydrodiol | Not specified | [5] |

Table 3: Enantiomeric Composition of Fungal Phenanthrene trans-Dihydrodiols

| Fungal Strain | Dihydrodiol | Enantiomeric Ratio (R,R : S,S or S,S : R,R) | Reference |

| Cunninghamella elegans | trans-1,2-dihydrodiol | Variable (1R,2R and 1S,2S mixture) | [5] |

| Phanerochaete chrysosporium | trans-3,4-dihydrodiol | Optically pure 3R,4R | [5] |

| Syncephalastrum racemosum | trans-3,4-dihydrodiol | 68:32 (3R,4R and 3S,4S mixture) | [5] |

| Phanerochaete chrysosporium | trans-9,10-dihydrodiol | Predominantly 9S,10S | [5] |

| Cunninghamella elegans | trans-9,10-dihydrodiol | Predominantly 9R,10R | [5] |

| Syncephalastrum racemosum | trans-9,10-dihydrodiol | Predominantly 9R,10R | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of microbial phenanthrene metabolism.

Microbial Culture and Degradation Assay

4.1.1. Bacterial Culture

-

Minimal Salt Medium (MSM) Composition (per liter of distilled water): [2]

-

Na₂HPO₄: 2.0 g

-

KH₂PO₄: 1.0 g

-

(NH₄)₂SO₄: 0.4 g

-

MgSO₄·7H₂O: 0.4 g

-

Trace Element Solution: 2.0 ml

-

Adjust pH to 7.2.

-

Sterilize by autoclaving.

-

Aseptically add phenanthrene (e.g., from a sterile stock solution in a suitable solvent) to the desired final concentration after the medium has cooled.

-

-

Bushnell-Haas Broth Composition (per liter of distilled water): [7][8]

-

Magnesium sulfate: 0.2 g

-

Calcium chloride: 0.02 g

-

Monopotassium phosphate: 1.0 g

-

Dipotassium phosphate: 1.0 g

-

Ammonium nitrate: 1.0 g

-

Ferric chloride: 0.05 g

-

Final pH should be approximately 7.0 ± 0.2.

-

Sterilize by autoclaving.

-

Add phenanthrene as the sole carbon source after sterilization.

-

-

Inoculation and Incubation:

-

Prepare a pre-culture of the desired bacterial strain by growing it overnight in a suitable rich medium (e.g., Luria-Bertani broth).

-

Harvest the cells by centrifugation, wash with sterile MSM or Bushnell-Haas broth to remove residual rich medium, and resuspend in the same medium.

-

Inoculate the degradation medium containing phenanthrene with the washed cell suspension to a desired initial optical density (e.g., OD₆₀₀ of 0.1).

-

Incubate the cultures at an appropriate temperature (e.g., 30°C) with shaking (e.g., 150-200 rpm) for a specified period, collecting samples at regular intervals for analysis.

-

4.1.2. Fungal Culture

-

Sabouraud Dextrose Broth (SDB) Composition (per liter of distilled water): [9][10][11]

-

Dextrose: 20.0 g

-

Peptone (casein and meat): 10.0 g

-

Final pH should be approximately 5.6 ± 0.2.

-

Sterilize by autoclaving at 121°C for 15 minutes.[9]

-

-

Inoculation and Incubation:

-

Inoculate the SDB with the desired fungal strain (e.g., a small agar plug from a plate culture or a spore suspension).

-

Incubate the culture at a suitable temperature (e.g., 25-30°C) with shaking for a period sufficient to establish good mycelial growth (e.g., 3-5 days).

-

After initial growth, add phenanthrene (e.g., dissolved in a minimal amount of a suitable solvent like acetone) to the culture.

-

Continue incubation and collect samples at desired time points for metabolite analysis.

-

Extraction of Phenanthrene and its Metabolites

4.2.1. Liquid Culture Extraction

-

Centrifuge a known volume of the culture to separate the biomass from the supernatant.

-

Acidify the supernatant to a pH of approximately 2.0 with a suitable acid (e.g., HCl).

-

Perform a liquid-liquid extraction of the acidified supernatant with an equal volume of a non-polar organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure or a gentle stream of nitrogen.

-

Re-dissolve the residue in a small, known volume of a suitable solvent (e.g., methanol or acetonitrile) for analysis by HPLC or GC-MS.

4.2.2. Soil Slurry Extraction

-

To a known weight of the soil slurry sample, add a mixture of acetone and n-hexane (1:1 v/v).[12]

-

Extract the phenanthrene and its metabolites using ultrasonication for a specified period (e.g., 30 minutes).[12]

-

Separate the solvent layer from the soil particles by centrifugation.

-

Carefully transfer the supernatant to a clean tube.

-

Concentrate the extract by evaporating the solvent under a stream of nitrogen.

-

Reconstitute the residue in a known volume of a suitable solvent for analysis.

Analytical Methods

4.3.1. High-Performance Liquid Chromatography (HPLC)

-

System: A standard HPLC system equipped with a UV or diode array detector and a C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water is commonly employed. A typical gradient might be:

-

Start with 50% acetonitrile and 50% water.

-

Linearly increase to 100% acetonitrile over 20 minutes.

-

Hold at 100% acetonitrile for 5 minutes.

-

Return to initial conditions and equilibrate for 5-10 minutes before the next injection.

-

-

Detection: Monitor the eluent at a wavelength of 254 nm for phenanthrene and its metabolites.

-

Quantification: Use external standards of phenanthrene and synthesized or commercially available dihydrodiol standards to create calibration curves for quantification.

4.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Derivatization: Hydroxylated metabolites like dihydrodiols are often not volatile enough for GC analysis. Therefore, a derivatization step is required to convert the hydroxyl groups to more volatile silyl ethers. A common procedure is:

-

Evaporate the sample extract to dryness.

-

Add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

Heat the sample at a specified temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to complete the reaction.

-

-

GC-MS Parameters:

-

Injector: Split/splitless injector, typically operated in splitless mode.

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A typical program might be:[13]

-

Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-500.

-

-

Identification: Identify the metabolites by comparing their mass spectra and retention times with those of authentic standards or by interpreting the fragmentation patterns.

Conclusion

The microbial metabolism of phenanthrene to dihydrodiols is a well-studied process that highlights the diverse strategies employed by bacteria and fungi to degrade aromatic compounds. The formation of cis-dihydrodiols by bacterial dioxygenases and trans-dihydrodiols by fungal monooxygenase-epoxide hydrolase systems are key distinguishing features of these pathways. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the fields of environmental microbiology, bioremediation, and drug metabolism. A thorough understanding of these metabolic pathways and the enzymes involved is crucial for developing effective bioremediation strategies for PAH-contaminated environments and for gaining insights into the metabolic activation of carcinogenic PAHs in higher organisms.

References

- 1. Quantification of Naphthalene Dioxygenase (NahAC) and Catechol Dioxygenase (C23O) Catabolic Genes Produced by Phenanthrene-Degrading Pseudomonas fluorescens AH-40 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. crdd.osdd.net [crdd.osdd.net]

- 3. Insights Into Mechanism of the Naphthalene-Enhanced Biodegradation of Phenanthrene by Pseudomonas sp. SL-6 Based on Omics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic Mechanisms Involved in Phenanthrene Degradation by the White Rot Fungus Pleurotus ostreatus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantiomeric Composition of the trans-Dihydrodiols Produced from Phenanthrene by Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Degradation of phenanthrene by different bacteria: evidence for novel transformation sequences involving the formation of 1-naphthol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. exodocientifica.com.br [exodocientifica.com.br]

- 8. himedialabs.com [himedialabs.com]

- 9. exodocientifica.com.br [exodocientifica.com.br]

- 10. himedialabs.com [himedialabs.com]

- 11. technopharmchem.com [technopharmchem.com]

- 12. Strategy to Promote the Biodegradation of Phenanthrene in Contaminated Soil by a Novel Bacterial Consortium in Slurry Bioreactors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Phenanthrene Trans-dihydrodiols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenanthrene, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings, is a ubiquitous environmental contaminant and a model compound for studying the metabolism and toxicity of more complex PAHs. The biological activity of phenanthrene is intrinsically linked to its metabolic activation, a process that generates a series of oxygenated derivatives, including the phenanthrene trans-dihydrodiols. These dihydrodiols are critical intermediates in the metabolic pathways that can lead to detoxification or, conversely, to the formation of highly reactive and potentially carcinogenic diol epoxides. This guide provides a comprehensive overview of the physical and chemical properties of the principal phenanthrene trans-dihydrodiols, along with detailed experimental protocols for their synthesis, purification, and analysis, and visualizations of key pathways and workflows.

Physical and Chemical Properties

Phenanthrene can be metabolized to three primary trans-dihydrodiols: trans-1,2-dihydroxy-1,2-dihydrophenanthrene, trans-3,4-dihydroxy-3,4-dihydrophenanthrene, and trans-9,10-dihydroxy-9,10-dihydrophenanthrene. The physical and chemical properties of these isomers are crucial for understanding their biological fate and for developing analytical methods for their detection.

Table 1: Physical and Chemical Properties of Phenanthrene and its trans-Dihydrodiols

| Property | Phenanthrene | trans-1,2-Dihydroxy-1,2-dihydrophenanthrene | trans-3,4-Dihydroxy-3,4-dihydrophenanthrene | trans-9,10-Dihydroxy-9,10-dihydrophenanthrene |

| Molecular Formula | C₁₄H₁₀ | C₁₄H₁₂O₂ | C₁₄H₁₂O₂ | C₁₄H₁₂O₂ |

| Molecular Weight | 178.23 g/mol [1] | 212.24 g/mol | 212.24 g/mol [2] | 212.24 g/mol [3] |

| Melting Point | 98-101 °C[4][5] | Data not available | Data not available | Data not available |

| Boiling Point | 332-340 °C[4][5] | ~312 °C (estimate)[6] | Data not available | Data not available |

| Appearance | Colorless, crystal-like solid[5] | Data not available | Data not available | Data not available |

| Solubility | Nearly insoluble in water; soluble in organic solvents like toluene, chloroform, and benzene.[7] One gram dissolves in 60 mL of cold 95% alcohol.[8] | Data not available | Data not available | Log10 of Water solubility in mol/l: -4.18 (Crippen Calculated Property)[9] |

Table 2: Spectroscopic Data of Phenanthrene trans-Dihydrodiols

| Spectroscopic Technique | trans-1,2-Dihydroxy-1,2-dihydrophenanthrene | trans-3,4-Dihydroxy-3,4-dihydrophenanthrene | trans-9,10-Dihydroxy-9,10-dihydrophenanthrene |

| ¹H NMR | Predicted spectra available. | Predicted spectra available. | Predicted spectra available. |

| ¹³C NMR | Predicted spectra available.[10] | Predicted spectra available. | Predicted spectra available. |

| UV-Vis (λmax) | Data not available | Data not available | Data not available |

| Mass Spectrometry (EI) | Data not available | Data not available | Molecular Ion (M⁺): m/z 212. Fragment ions at m/z 194 ([M-18]⁺), 166 ([M-18-28]⁺), and 165 ([M-18-29]⁺) are characteristic of a dihydrodiol.[11] |

Metabolic Pathways and Chemical Reactivity

The formation of trans-dihydrodiols is a key step in the metabolic activation of phenanthrene. This process is primarily mediated by cytochrome P450 (CYP) enzymes and epoxide hydrolase (EH).

Metabolic Activation Pathway

The metabolic activation of phenanthrene to its ultimate carcinogenic form, a diol epoxide, is a multi-step process. The initial oxidation of the aromatic ring by CYP enzymes forms an unstable arene oxide. This epoxide is then hydrolyzed by epoxide hydrolase to a trans-dihydrodiol. The dihydrodiol can then be further oxidized by CYP enzymes to form a highly reactive diol epoxide, which can covalently bind to cellular macromolecules like DNA, leading to mutations and potentially initiating cancer.

Chemical Reactivity

Phenanthrene trans-dihydrodiols can undergo several chemical reactions, with the most significant being acid-catalyzed dehydration and further oxidation.

-

Acid-Catalyzed Dehydration: In the presence of acid, trans-dihydrodiols can be dehydrated to form phenols. This reaction is often used in analytical methods to indirectly quantify the dihydrodiols.[9] The mechanism involves the protonation of a hydroxyl group, followed by the loss of water to form a carbocation, which then rearranges to the more stable aromatic phenol.

-

Oxidation: The dihydrodiol moiety is susceptible to oxidation. Enzymatic oxidation leads to the formation of diol epoxides as described above. Chemical oxidation can also occur, leading to various products depending on the oxidizing agent.

Experimental Protocols

Chemical Synthesis of trans-Dihydrodiols

General Protocol for Osmium Tetroxide Dihydroxylation:

-

Dissolution of Alkene: Dissolve the starting alkene (e.g., a dihydrophenanthrene precursor) in a suitable solvent system, such as a mixture of t-butanol and water.

-

Addition of Reagents: Add a catalytic amount of osmium tetroxide and a stoichiometric amount of a co-oxidant, such as N-methylmorpholine N-oxide (NMO), to regenerate the osmium tetroxide.

-

Reaction: Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Quench the reaction by adding a reducing agent, such as sodium sulfite or sodium bisulfite.

-

Extraction: Extract the product from the aqueous layer using an organic solvent like ethyl acetate.

-

Purification: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the cis-dihydrodiol. To obtain the trans-dihydrodiol, a multi-step synthesis is typically required, often involving an initial epoxidation followed by ring-opening.

Microbial Production and Purification of trans-Dihydrodiols

Certain fungi, such as Cunninghamella elegans, are known to metabolize phenanthrene to produce trans-dihydrodiols.[12][13]

Protocol for Fungal Biotransformation and HPLC Purification:

-

Fungal Culture: Grow the selected fungal strain in a suitable liquid medium.

-

Substrate Addition: After a period of growth, add phenanthrene (dissolved in a minimal amount of a suitable solvent like dimethylformamide) to the fungal culture.

-

Incubation: Incubate the culture for several days, allowing the fungus to metabolize the phenanthrene.

-

Extraction: After incubation, extract the culture medium with an organic solvent such as ethyl acetate.

-

Purification by HPLC: Concentrate the organic extract and purify the trans-dihydrodiols using high-performance liquid chromatography (HPLC). A reversed-phase C18 column is typically used with a gradient of methanol and water as the mobile phase.[12][13]

-

Enantiomeric Separation: The enantiomers of the trans-dihydrodiols can be separated using a chiral stationary-phase HPLC column.[12][13]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of phenanthrene metabolites. Due to the low volatility of the dihydrodiols, a derivatization step is necessary to convert them into more volatile compounds.

Protocol for GC-MS Analysis of Phenanthrene Dihydrodiols in Biological Samples:

-

Sample Preparation (e.g., from tissue):

-

Homogenize the tissue sample in a suitable buffer.

-

Perform a liquid-liquid or solid-phase extraction to isolate the metabolites.

-

-

Enzymatic Hydrolysis: If analyzing conjugated metabolites, treat the extract with β-glucuronidase and sulfatase to cleave the glucuronide and sulfate groups.

-

Derivatization:

-

Evaporate the sample to dryness under a stream of nitrogen.

-

Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dry residue.[8][14][15][16]

-

Heat the sample to complete the derivatization reaction, which replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Separate the TMS-derivatized dihydrodiols on a suitable capillary column (e.g., a non-polar or semi-polar column).

-

Detect the compounds using a mass spectrometer, typically in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

-

Visualizations of Experimental Workflows and Logical Relationships

Experimental Workflow for Tissue Metabolite Extraction

The following diagram illustrates a general workflow for the extraction of metabolites, including phenanthrene trans-dihydrodiols, from tissue samples for subsequent analysis.

Logical Relationship in Derivatization for GC-MS Analysis

The derivatization of phenanthrene dihydrodiols is a critical step for their analysis by GC-MS. The following diagram illustrates the logical relationship of this process.

Conclusion

The trans-dihydrodiols of phenanthrene are key intermediates in its metabolism, playing a dual role in both detoxification and activation to carcinogenic species. A thorough understanding of their physical and chemical properties is essential for researchers in toxicology, drug development, and environmental science. While a complete experimental dataset for all isomers remains to be fully elucidated, the information and protocols provided in this guide offer a solid foundation for the synthesis, purification, and analysis of these important compounds. Further research to fill the existing data gaps will be crucial for advancing our understanding of the biological implications of phenanthrene and other polycyclic aromatic hydrocarbons.

References

- 1. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. trans-9,10-Dihydroxy-9,10-dihydrophenanthrene | C14H12O2 | CID 114767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Phenanthrene - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. (3S,4S)-3,4-dihydrophenanthrene-3,4-diol | C14H12O2 | CID 119398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0283744) [np-mrd.org]

- 11. Degradation of Phenanthrene and Anthracene by Cell Suspensions of Mycobacterium sp. Strain PYR-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reactivity and tumorigenicity of bay-region diol epoxides derived from polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enantiomeric Composition of the trans-Dihydrodiols Produced from Phenanthrene by Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

The Role of (1R,2S)-1,2-Dihydrophenanthrene-1,2-diol in Carcinogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), is a ubiquitous environmental pollutant. While not considered a potent carcinogen itself, its metabolic activation to reactive intermediates, including diol epoxides, is a critical area of study in toxicology and cancer research. This technical guide provides an in-depth examination of the role of a specific metabolic intermediate, (1R,2S)-1,2-dihydrophenanthrene-1,2-diol, in the carcinogenic process. We will explore its formation through metabolic pathways, its potential for conversion to genotoxic diol epoxides, the formation of DNA adducts, and the subsequent cellular signaling cascades that can lead to tumorigenesis. This document synthesizes quantitative data, details key experimental methodologies, and provides visual representations of the critical pathways involved.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds containing two or more fused aromatic rings. They are formed from the incomplete combustion of organic materials and are widespread environmental contaminants found in air, water, soil, and food. Exposure to some PAHs is associated with an increased risk of various cancers. The carcinogenicity of many PAHs is not inherent to the parent molecule but is a consequence of their metabolic activation in the body to highly reactive electrophiles that can covalently bind to cellular macromolecules, most notably DNA.

Phenanthrene is a simple three-ring PAH that serves as a model compound for studying the metabolic activation of more complex and potent carcinogenic PAHs, such as benzo[a]pyrene. Although phenanthrene itself is generally considered to be non-carcinogenic or at most a weak tumor initiator, its metabolism follows the same "diol epoxide" pathway implicated in the carcinogenicity of many other PAHs. This pathway involves a series of enzymatic reactions that convert the parent PAH into dihydrodiols and subsequently into highly reactive diol epoxides.

This guide focuses on a key intermediate in the metabolic activation of phenanthrene: This compound . Understanding the formation, fate, and biological activity of this specific stereoisomer is crucial for several reasons:

-

It is a precursor to the corresponding bay-region diol epoxides, which are the ultimate carcinogenic metabolites of many PAHs.

-

The stereochemistry of the dihydrodiol is a critical determinant of the geometry and biological activity of the resulting diol epoxide and its DNA adducts.

-

Metabolites of phenanthrene are being investigated as potential biomarkers of PAH exposure and individual susceptibility to PAH-induced cancers.

This document will provide a comprehensive overview of the current scientific understanding of the role of this compound in carcinogenesis, with a focus on providing researchers and drug development professionals with the technical details necessary to inform their work.

Metabolic Activation of Phenanthrene

The metabolic activation of phenanthrene to its ultimate carcinogenic forms, the diol epoxides, is a multi-step process primarily mediated by cytochrome P450 (CYP) enzymes and epoxide hydrolase (EH).

The initial step involves the oxidation of the phenanthrene molecule by a CYP monooxygenase to form an arene oxide. This is followed by hydration of the arene oxide by epoxide hydrolase to yield a trans-dihydrodiol. Subsequent oxidation of the dihydrodiol by CYP enzymes at an adjacent double bond forms the highly reactive diol epoxide.

The formation of this compound is a specific outcome of this pathway, with the stereochemistry determined by the enantioselectivity of the enzymes involved.

The Diol Epoxide Pathway of Phenanthrene

The metabolic activation of phenanthrene, leading to the formation of this compound and its subsequent conversion to diol epoxides, is a critical pathway in its potential carcinogenicity. This process is initiated by the action of cytochrome P450 (CYP) enzymes, which introduce an epoxide across one of the double bonds of the phenanthrene molecule. Microsomal epoxide hydrolase (mEH) then catalyzes the hydrolysis of this epoxide to a trans-dihydrodiol. In what is known as the "bay region" theory of PAH carcinogenesis, further epoxidation of the dihydrodiol at the bay region double bond by CYP enzymes results in the formation of a highly reactive diol epoxide. This diol epoxide is considered the ultimate carcinogen, as it can readily react with nucleophilic sites in DNA.

The stereochemistry of the dihydrodiol and the subsequent diol epoxide is of paramount importance, as different stereoisomers can exhibit vastly different biological activities. The formation of the specific enantiomer, this compound, is a result of the stereoselective action of the metabolizing enzymes.

Metabolic activation of phenanthrene to a diol epoxide and subsequent DNA adduct formation.

Carcinogenicity and Quantitative Data

While phenanthrene is not classified as a human carcinogen, and studies on its dihydrodiol metabolites are less extensive than for more potent PAHs, some data on their tumorigenicity are available. It is important to note that the tumorigenic potential of the diol epoxides derived from phenanthrene analogs, such as benzo[c]phenanthrene, is significant and highlights the importance of the diol epoxide pathway.

A key study evaluated the tumor-initiating activity of phenanthrene and its dihydrodiols on mouse skin. The results indicated that phenanthrene and its metabolically possible trans-dihydrodiols, including the 1,2-dihydrodiol, possessed little or no tumorigenic activity at the doses tested.

For the structurally related and more potent carcinogen, benzo[c]phenanthrene, the tumorigenicity of its diol epoxide enantiomers has been quantified in mouse models. These data provide a valuable reference for understanding the potential, albeit much lower, carcinogenic risk associated with phenanthrene diol epoxides.

Table 1: Tumor-Initiating Activity of Phenanthrene and its Dihydrodiols on Mouse Skin

| Compound | Dose (µmol) | Tumorigenic Activity |

| Phenanthrene | 10 | Little to none |

| 1,2-Dihydrophenanthrene | 10 | Little to none |

| trans-1,2-Dihydrodiol | 10 | Little to none |

| trans-3,4-Dihydrodiol | 10 | Little to none |

| trans-9,10-Dihydrodiol | 10 | Little to none |

Data summarized from studies on mouse skin initiation-promotion models.

Table 2: Tumorigenicity of Benzo[c]phenanthrene Diol Epoxide Enantiomers in Newborn Mice

| Compound | Total Dose (nmol) | Average Lung Tumors per Mouse |

| (-)-Diol Epoxide-2 | 10 | ~10 |

| (+)-Diol Epoxide-2 | 10 | ~1 |

| (+)-Diol Epoxide-1 | 10 | Inactive |

| (-)-Diol Epoxide-1 | 10 | Inactive |

| (+)-Diol Epoxide-1 | 50 | 0.9 |

Data from studies on newborn mice, highlighting the potent tumorigenicity of specific stereoisomers of a phenanthrene analog.

DNA Adduct Formation

The ultimate carcinogenic metabolites of PAHs, the diol epoxides, are highly electrophilic and can react covalently with nucleophilic sites in DNA, forming DNA adducts. This is considered a critical initiating event in chemical carcinogenesis. The formation of these adducts can lead to mutations during DNA replication if not repaired, potentially activating oncogenes or inactivating tumor suppressor genes.

The diol epoxides derived from phenanthrene and its analogs have been shown to react with DNA, primarily at the exocyclic amino groups of deoxyguanosine and deoxyadenosine. The specific stereochemistry of the diol epoxide influences the structure of the resulting DNA adduct and its biological consequences.

The interaction of a diol epoxide with DNA is a complex process that can be influenced by the local DNA sequence and structure. The bulky phenanthrene moiety of the adduct can cause significant distortion of the DNA helix, which can interfere with DNA replication and transcription, and trigger cellular DNA damage responses.

Cellular Signaling Pathways in Response to DNA Adducts

The formation of bulky DNA adducts by phenanthrene diol epoxides triggers a complex network of cellular signaling pathways known as the DNA Damage Response (DDR). The DDR is a crucial mechanism for maintaining genomic integrity and preventing the propagation of mutations. The primary pathways involved in the response to PAH-DNA adducts are Nucleotide Excision Repair (NER) and Base Excision Repair (BER), along with the activation of checkpoint signaling cascades.

Upon detection of a DNA adduct, sensor proteins initiate a signaling cascade that activates transducer kinases, primarily ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases then phosphorylate a variety of downstream effector proteins that mediate cell cycle arrest, DNA repair, and, if the damage is too extensive, apoptosis.

A key player in the DDR is the tumor suppressor protein p53, which can be activated by ATM and ATR. Activated p53 can induce the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX).

The NER pathway is the primary mechanism for removing bulky DNA adducts. It involves the recognition of the lesion, excision of a short oligonucleotide containing the adduct, and synthesis of a new DNA strand to fill the gap.

Spectroscopic Characterization of (1R,2S)-1,2-Dihydrophenanthrene-1,2-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize (1R,2S)-1,2-dihydrophenanthrene-1,2-diol, a key metabolite of the polycyclic aromatic hydrocarbon (PAH) phenanthrene. Understanding the structural and stereochemical properties of this dihydrodiol is crucial for research in toxicology, environmental science, and drug development, as the metabolism of PAHs is intricately linked to their carcinogenic potential.

Introduction

Phenanthrene, a three-ringed PAH, is a widespread environmental pollutant. Its metabolic activation in biological systems can lead to the formation of various oxygenated derivatives, including dihydrodiols. The specific isomer, this compound, is of significant interest due to its stereochemistry, which influences its subsequent metabolic fate and potential toxicity. Spectroscopic techniques are indispensable for the unambiguous identification and characterization of this metabolite. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), UV-Visible (UV-Vis) spectroscopy, and Circular Dichroism (CD) for this purpose.

Metabolic Pathway of Phenanthrene

The formation of this compound is a result of the enzymatic oxidation of phenanthrene in the body. This process is primarily mediated by cytochrome P450 monooxygenases and epoxide hydrolases. The pathway illustrates the initial oxidation of phenanthrene to an epoxide, followed by enzymatic hydrolysis to the vicinal cis-diol.

Caption: Metabolic activation of phenanthrene to its 1,2-dihydrodiol metabolite.

Spectroscopic Data

NMR Spectroscopy Data

Note: The following data is based on known chemical shifts for phenanthrene derivatives and related dihydrodiols. Actual values may vary slightly.

Table 1: Predicted ¹H NMR Data (in Acetone-d₆)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~4.95 | d | ~4.0 |

| H-2 | ~4.70 | dd | ~4.0, 6.5 |

| H-3 | ~6.10 | dd | ~6.5, 9.8 |

| H-4 | ~6.60 | d | ~9.8 |

| Aromatic H | 7.30 - 8.30 | m | - |

| OH | 2.80 - 4.60 | br s | - |

Table 2: Predicted ¹³C NMR Data (in Acetone-d₆)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~70.5 |

| C-2 | ~72.0 |

| C-3 | ~125.0 |

| C-4 | ~128.5 |

| Aromatic C | 120.0 - 135.0 |

Mass Spectrometry Data

The mass spectrum of the underivatized dihydrodiol is expected to show a prominent molecular ion. For GC-MS analysis, the compound is often derivatized, for instance, by silylation.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

| Species | m/z (amu) | Relative Intensity | Notes |

| [M]⁺ (underivatized) | 212 | High | Molecular ion |

| [M-H₂O]⁺ | 194 | Moderate | Loss of water |

| [M-2H₂O]⁺ | 176 | Low | Loss of two water molecules |

| [M]⁺ of 1,2-dihydrophenanthrene | 180 | - | Reference for the parent hydrocarbon[1] |

| [M]⁺ (bis-trimethylsilyl ether) | 356 | High | Molecular ion of the derivatized compound for GC-MS |

| [M-15]⁺ (bis-trimethylsilyl ether) | 341 | Moderate | Loss of a methyl group from a TMS group |

| [Si(CH₃)₃]⁺ | 73 | High | Characteristic fragment of TMS derivatives |

UV-Visible Spectroscopy Data

The UV-Vis spectrum of this compound is expected to be similar to that of other phenanthrene derivatives, exhibiting characteristic absorptions of the aromatic system.

Table 4: Predicted UV-Visible Spectroscopy Data (in Methanol)

| Band | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| I | ~255 | ~70,000 | π → π |

| II | ~275 | ~15,000 | π → π |

| III | ~295 | ~10,000 | π → π* |

Circular Dichroism Spectroscopy Data

Circular dichroism is essential for determining the absolute stereochemistry of chiral molecules like this compound. The sign of the Cotton effects is indicative of the spatial arrangement of the chromophores. For a (1R,2S)-cis-dihydrodiol, a positive Cotton effect at longer wavelengths is generally expected.

Table 5: Predicted Circular Dichroism Data (in Methanol)

| Wavelength Region (nm) | Sign of Cotton Effect |

| ~260 - 280 | Positive |

| ~230 - 250 | Negative |

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic characterization of this compound.

General Experimental Workflow

Caption: A generalized workflow for the isolation and spectroscopic analysis of the target dihydrodiol.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 1-5 mg of the purified dihydrodiol in a suitable deuterated solvent (e.g., acetone-d₆, methanol-d₄, or CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width covering the range of -1 to 10 ppm.

-

Solvent suppression techniques may be employed if residual solvent signals interfere with analyte peaks.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width covering 0 to 160 ppm.

-

Advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Mass Spectrometry (GC-MS of Silylated Derivative)

-

Derivatization (Silylation):

-

To a dry vial containing ~100 µg of the dihydrodiol, add 100 µL of a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)) and 50 µL of a suitable solvent like pyridine or acetonitrile.

-

Heat the mixture at 60-70 °C for 30 minutes.

-

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

GC Separation:

-

Inject 1 µL of the derivatized sample into the GC.

-

Use a non-polar capillary column (e.g., DB-5ms).

-

Employ a temperature program, for example: initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

-

-

MS Detection:

-

Operate the mass spectrometer in electron ionization (EI) mode at 70 eV.

-

Scan a mass range of m/z 50-500.

-

-

Data Analysis: Identify the chromatographic peak corresponding to the silylated dihydrodiol and analyze its mass spectrum for the molecular ion and characteristic fragmentation patterns.

UV-Visible Spectroscopy

-

Sample Preparation: Prepare a solution of the dihydrodiol in a UV-transparent solvent (e.g., methanol or ethanol) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum with the cuvette containing the solvent only.

-

Scan the sample from 200 to 400 nm.

-

-

Data Analysis: Determine the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Circular Dichroism Spectroscopy

-

Sample Preparation: Prepare a solution of the dihydrodiol in a suitable solvent (e.g., methanol) in a CD-transparent quartz cuvette. The concentration and path length should be optimized to keep the absorbance below 1.0 across the wavelength range of interest.

-

Instrumentation: Use a circular dichroism spectropolarimeter.

-

Data Acquisition:

-

Scan the sample over a wavelength range of approximately 200-350 nm.

-

Typical parameters: scanning speed of 50 nm/min, bandwidth of 1 nm, and an accumulation of 3-5 scans to improve the signal-to-noise ratio.

-

Record a baseline spectrum of the solvent and subtract it from the sample spectrum.

-

-